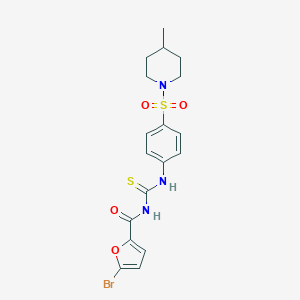

5-bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O4S2/c1-12-8-10-22(11-9-12)28(24,25)14-4-2-13(3-5-14)20-18(27)21-17(23)15-6-7-16(19)26-15/h2-7,12H,8-11H2,1H3,(H2,20,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNPNZPYRJBUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

Piperidine Derivative Introduction: Finally, the piperidine derivative is introduced through nucleophilic substitution, where the sulfonylated phenyl ring reacts with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored as drug candidates. The presence of the sulfonyl group and the piperidine moiety suggests it might interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the piperidine moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide

- Molecular Formula : C₁₈H₂₀BrN₃O₄S₂

- Molecular Weight: 486.399 g/mol (average mass); 485.007860 g/mol (monoisotopic mass)

- CAS Registry Number : 501111-71-3 .

- Key Features: A brominated furan-2-carboxamide core. A carbamothioyl linker connecting the furan moiety to a 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group.

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Benzamide Derivatives

Example Compounds :

- N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (13) :

- Key Differences :

- Substituent: Nitro group (-NO₂) at the furan 5-position instead of bromine.

- Synthesis: Yield of 86% via coupling of 5-nitro-2-furoyl chloride with 4-((4-methylpiperidin-1-yl)sulfonyl)aniline in acetonitrile .

- N-(4-((4-Tert-butylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (15) :

- Key Differences :

- Piperidine Substitution : 4-Tert-butyl group instead of 4-methyl.

- Impact : Increased steric hindrance may reduce membrane permeability but enhance target selectivity.

| Property | Main Compound (Br) | Compound 13 (NO₂) | Compound 15 (t-Bu) |

|---|---|---|---|

| Furan Substituent | Bromine | Nitro | Nitro |

| Piperidine Group | 4-Methyl | 4-Methyl | 4-Tert-butyl |

| Molecular Weight | 486.399 g/mol | ~450 g/mol* | ~500 g/mol* |

| Synthetic Yield | Not reported | 86% | Not reported |

*Estimated based on structural analogs.

Carbamothioyl-Linked Thiophene and Benzamide Analogs

Example Compounds :

- N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide (7j) :

- Key Differences :

- Core Structure : Thiophene instead of furan.

- Substituent : 2,4-Dioxoimidazolidin-5-yl group on the phenyl ring.

- N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide :

- Key Differences :

- Additional methylene spacer between the phenyl and imidazolidinone groups. Properties: Melting point 244–246°C, 82% yield .

| Property | Main Compound (Furan) | Compound 7j (Thiophene) |

|---|---|---|

| Heterocycle | Furan | Thiophene |

| Phenyl Substituent | 4-Methylpiperidinyl | 2,4-Dioxoimidazolidin-5-yl |

| Melting Point | Not reported | 226–228°C |

| Synthetic Yield | Not reported | 80% |

Brominated Furan Carboxamides with Varied Phenyl Substituents

Example Compounds :

- 5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide :

- Key Differences :

- Linker : Simple amide (-CONH-) instead of carbamothioyl (-NHCSS-).

- Substituent : 4-Isopropylphenyl group.

- 5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide :

- Key Differences :

- Substituent: Allyloxy group at the phenyl 4-position. Properties: CAS 881549-60-6, molecular formula C₁₄H₁₂BrNO₃ .

Key Findings and Implications

Electronic Effects: Bromine (moderate electron-withdrawing) vs.

Steric and Solubility Effects :

- The 4-methylpiperidinyl sulfonyl group in the main compound enhances solubility in polar solvents compared to tert-butyl or allyloxy substituents .

- Carbamothioyl linkers may improve metabolic stability relative to amides .

Synthetic Accessibility :

- Nitro-substituted analogs (e.g., Compound 13) achieve higher yields (86%) than brominated derivatives, possibly due to better reactivity of nitro groups in coupling reactions .

Biological Activity

5-bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a bromine atom, a furan ring, and a sulfonyl group, suggest various mechanisms of action that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 427.3 g/mol. The IUPAC name is 5-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide. The compound's structure is depicted in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H19BrN2O4S |

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | 5-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide |

| InChI | InChI=1S/C17H19BrN2O4S/c1-12... |

| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C... |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and sulfonyl group enhances its affinity for various proteins, potentially leading to inhibition of their activities. This interaction may modulate critical biological pathways, including those involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy against breast cancer cell lines.

- Findings : The compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity.

-

Anti-inflammatory Assessment :

- Objective : To assess the compound's impact on cytokine production.

- Findings : Treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Research Findings

A summary of key research findings related to the biological activity of this compound is provided below:

| Study Type | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cell lines (IC50 < 10 µM). |

| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 production in macrophages. |

| Mechanistic Insights | Inhibits key signaling pathways involved in cell survival and proliferation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.